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molecular formula C15H12N2O B181913 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- CAS No. 4845-49-2

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

Cat. No. B181913
M. Wt: 236.27 g/mol
InChI Key: MZKALFCNIJHTJG-UHFFFAOYSA-N
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Patent
US05750550

Procedure details

To a mixture of ethyl trifluoroacetoacetate (5.0 g, 27.2 mmol) in acetic acid (50 mL) was added 2,4-dichlorophenylhydrazine (4.82 g, 27.2 mmol). The reaction mixture was refluxed for 22 hours and then was diluted with water (50 mL), neutralized with 2N NaOH and extracted with EtOAc (3×50 mL). The EtOAc extracts were combined, dried over Na2 SO4, filtered and concentrated to afford 5.51 g (70%) of 2,4-dihydro-2-(2,4-dichlorophenyl)-5-trifluoromethyl-3H-pyrazol-3-one (Formula III: R1 =2,4-Cl2 --Ph; R2 =CF3 ; R3 =H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3](=O)[CH2:4][C:5]([O:7]CC)=O.Cl[C:14]1[CH:19]=[C:18](Cl)[CH:17]=[CH:16][C:15]=1[NH:21][NH2:22].[OH-].[Na+]>C(O)(=O)C.O>[C:15]1([N:21]2[C:5](=[O:7])[CH2:4][C:3]([C:2]3[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=3)=[N:22]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 22 hours
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried over Na2 SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 171.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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